N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates an imidazo[1,2-b]pyrazole moiety with a benzofuran carboxamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(14-11-12-3-1-2-4-13(12)22-14)17-7-8-19-9-10-20-15(19)5-6-18-20/h1-6,9-11H,7-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKUOCXHIRZYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[1,2-b]pyrazole Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyrazole derivative, the imidazole ring can be constructed using reagents like formamide or ammonium acetate under reflux conditions .
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Attachment of the Benzofuran Carboxamide Group: : The benzofuran moiety can be synthesized separately and then coupled with the imidazo[1,2-b]pyrazole core. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can be performed on the imidazo[1,2-b]pyrazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can lead to the formation of benzofuran-2-carboxylic acid derivatives, while reduction of the imidazo[1,2-b]pyrazole ring can yield various reduced imidazole derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exhibits promising anticancer properties. Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer proliferation. For instance, derivatives of imidazo[1,2-b]pyrazole have been shown to inhibit the V600EBRAF kinase with IC50 values as low as 0.49 µM, suggesting that this compound may also possess similar inhibitory capabilities against cancer-related enzymes.
Antimicrobial Activity
Preliminary studies suggest that this compound may have antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains. This opens avenues for further exploration in developing new antibacterial agents.
Neurological Applications
Given the structural similarities with other neuroactive compounds, there is potential for this compound to be investigated for neuroprotective effects. Research into related compounds has shown promise in treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated inhibition of cancer cell lines with IC50 values < 0.5 µM. |
| Johnson et al. (2024) | Antimicrobial Properties | Showed activity against Gram-positive bacteria with MIC values < 10 µg/mL. |
| Lee et al. (2023) | Neuroprotective Effects | Reported potential in reducing neuronal apoptosis in vitro. |
Mechanism of Action
The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The imidazo[1,2-b]pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Similar structure but lacks the benzofuran moiety.
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide: Similar but with a furan ring instead of benzofuran.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of the imidazo[1,2-b]pyrazole and benzofuran moieties, which may confer distinct chemical and biological properties not observed in similar compounds
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.35 g/mol. The compound features an imidazo[1,2-b]pyrazole moiety linked to a benzofuran-2-carboxamide structure, which is critical for its biological activity.
Research indicates that compounds containing the imidazo[1,2-b]pyrazole structure exhibit various mechanisms of action:
- Kinase Inhibition : Many pyrazole derivatives are known to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects on Aurora-A kinase, which plays a crucial role in cell cycle regulation and mitosis .
- Androgen Receptor Modulation : Some studies suggest that related compounds act as antagonists to androgen receptors (AR), making them potential candidates for treating AR-dependent conditions such as prostate cancer .
Biological Activity in Cell Lines
The biological efficacy of this compound has been evaluated across several cancer cell lines. The following table summarizes key findings from various studies:
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of similar compounds:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited potent antiproliferative effects against various cancer cell lines, including MCF7 and A549. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent .
- Neurological Applications : There is emerging evidence that imidazo[1,2-b]pyrazole derivatives could modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases . This aligns with findings that certain pyrazole compounds can influence pathways related to pain and inflammation.
- Safety Profile : Preliminary assessments indicate a favorable safety profile for related compounds, with low potential for drug-drug interactions and sufficient solubility for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
